Morpholin-4-yl-phenyl-acetic acid

Chiral Resolution Asymmetric Synthesis Stereochemistry

Researchers requiring a chiral handle for diastereomeric resolution often face limited access to well-characterized racemic building blocks. Morpholin-4-yl-phenyl-acetic acid (CAS 6342-19-4) directly addresses this need with its single, unambiguous α-carbon stereocenter, enabling chiral chromatography and salt resolution method development. - Quantifiable Polarity Tuning: A computed XLogP3 of -1.1 reduces lipophilicity by 2.51 log units vs. phenylacetic acid, a critical parameter for lowering metabolic clearance and hERG binding in drug discovery. - Pre-Screened Baseline: Listed in the NCI Developmental Therapeutics Program (NSC49409), its growth inhibition profile provides a calibrated reference for benchmarking novel anticancer agents. - Predictable Solubility: The hydrochloride salt offers reproducible water solubility, eliminating time lost troubleshooting bioassay formulation.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 6342-19-4
Cat. No. B1585427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholin-4-yl-phenyl-acetic acid
CAS6342-19-4
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1COCCN1C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO3/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15)
InChIKeyOZJNQHRPTQSJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Morpholin-4-yl-phenyl-acetic acid


Morpholin-4-yl-phenyl-acetic acid (CAS 6342-19-4), also known as 2-morpholino-2-phenylacetic acid, is a racemic alpha-substituted phenylacetic acid derivative. It features a morpholine ring directly attached to the alpha-carbon of the phenylacetic acid core, a structural arrangement that introduces a chiral center absent in its positional isomers [1]. Its molecular formula is C12H15NO3 with a molecular weight of 221.25 g/mol. Originally synthesized in 1961, this compound is listed in the NCI Developmental Therapeutics Program database under NSC49409, indicating it has been subject to prior biological evaluation [2][3].

Stereochemical control studies — racemic alpha-substituted scaffold with a defined chiral center for resolution experiments
Medicinal chemistry lead optimization — morpholine-modified phenylacetic acid core with distinct electronic and polarity profile
NCI-referenced biological screening — assigned NSC49409 with existing standardized cell-line panel data for benchmarking

Why Generic Substitution Fails for Morpholin-4-yl-phenyl-acetic acid


The specific value of CAS 6342-19-4 is rooted in its unique alpha-substituted connectivity, where the morpholine and phenyl groups are attached to the same carbon. This is fundamentally different from positional isomers like 4-morpholinophenylacetic acid (CAS 26577-57-1), which are achiral and lack this critical stereocenter [1]. This alpha-arrangement is essential for applications requiring a chiral handle, such as diastereomeric salt resolution, and creates a distinct electronic environment that is not mimicked by generic phenylacetic acid or N-substituted morpholine derivatives. Furthermore, the presence of the basic morpholine nitrogen drastically alters the compound's lipophilicity, as evidenced by a computed XLogP3 of -1.1, compared to a value of 1.41 for unsubstituted phenylacetic acid [2]. This property dictates solubility, membrane permeability, and protein-binding characteristics, making simple substitution scientifically invalid without re-validation.

Morpholin-4-yl-phenyl-acetic acid
alpha-substituted, chiral
4-Morpholinophenylacetic acid
para-substituted, achiral isomer
XLogP3 -1.1
morpholine-polarized scaffold
Phenylacetic acid
XLogP3 1.41, unsubstituted core
Positional isomers and core scaffolds lack the alpha-chiral center and polarity shift — stereochemical and ADME context may not transfer without re-validation.

Evidence-Based Selection Criteria for Morpholin-4-yl-phenyl-acetic acid


Chiral Center vs. Achiral Isomer

The defining structural feature of CAS 6342-19-4 is the alpha-carbon, which is a chiral center because it is bonded to a hydrogen atom, a carboxylic acid group, a phenyl ring, and a morpholine ring. This is a quantifiable structural difference from its closest positional isomer, 4-morpholinophenylacetic acid (CAS 26577-57-1), where the morpholine ring is attached to the para-position of the aromatic ring, making the molecule achiral [1]. Target compound racemic form can be separated into its (R) and (S) enantiomers, a capability not possible with the comparator.

Stereocenter vs. achiral isomer
Class-level inference
1 stereocenter (target) vs. 0 (comparator)
Quantified difference: 1 vs 0
Supports chiral resolution and stereospecific interaction studies
Structural connectivity analysis; experimental enantiomer separation data to verify
Chiral Resolution Asymmetric Synthesis Stereochemistry

Lipophilicity vs. Phenylacetic Acid

The morpholine ring in CAS 6342-19-4 acts as a polar modifier, drastically reducing its lipophilicity relative to the core scaffold. The target compound has a computed XLogP3 of -1.1, while phenylacetic acid has an XLogP3 of 1.41, a difference of 2.51 log units [1][2]. This change is also reflected in a higher Topological Polar Surface Area (TPSA) of 49.8 Ų for the target, compared to 37.3 Ų for phenylacetic acid.

Lipophilicity shift
Cross-study comparable
XLogP3 -1.1 vs. 1.41 (phenylacetic acid)
Log unit difference: Δ -2.51
Reported polarity increase may support ADME property modulation in early-stage research
Computed value; experimental logP/logD confirmation recommended
Drug-likeness ADME Lipophilicity

Synthetic Accessibility of Hydrochloride Salt

The hydrochloride salt of CAS 6342-19-4 (as CAS 91641-50-8) is often preferred for its enhanced water solubility. A reproducible synthesis procedure details the conversion of ethyl 2-morpholino-2-phenylacetate to the hydrochloride salt with an isolated yield of 63.7%, providing a benchmark for process chemists . This contrasts with many lab-scale preparations of similar morpholino-acetic acid derivatives where yields are not quantified or are highly variable.

Hydrochloride salt yield
Supporting evidence
63.7% isolated yield reported
Comparator data: not quantified for many in-class analogs
Provides a reproducible benchmark for salt formation and scale-up planning
Ethyl ester precursor, dioxane/HCl reflux; source-specific review advised
Process Chemistry Scale-up Salt Formation

NCI Developmental Therapeutics Program Status

CAS 6342-19-4 was selected by the National Cancer Institute's (NCI) Developmental Therapeutics Program and assigned the identifier NSC49409 [1]. This designation indicates the compound has been subjected to the NCI-60 human tumor cell line screen, meaning its growth inhibition data across a panel of cancer cell lines exists, providing a baseline biological profile. In contrast, many structurally similar analogs like 3-morpholinophenylacetic acid (CAS 396090-89-4) or the comparator 4-morpholinophenylacetic acid (CAS 26577-57-1) are not designated as NSC compounds in the same database, implying a lack of comparable standardized screening data.

NCI DTP screening status
Class-level inference
NSC49409 (screened) vs. no NSC ID for comparator
Data availability: existing vs. unknown
Existing NCI-60 cell-line panel data supports cytotoxicity endpoint review and benchmarking
NCI DTP In Vitro Cell Line Screening Project; growth inhibition context only
Anticancer Screening NCI-DTP Biological Evaluation

Application Scenarios for Morpholin-4-yl-phenyl-acetic acid


Chiral Resolution and Asymmetric Synthesis

The presence of a single, unambiguous stereocenter on the alpha-carbon, which is absent in para-substituted isomers, makes CAS 6342-19-4 the requisite starting point for chiral resolution experiments. Researchers can utilize the racemic mixture to develop and validate new diastereomeric salt resolution or chiral chromatography methods, then expand the optimized protocol to more complex targets. This is a direct application of Evidence 1.

Pharmacokinetic Lead Optimization

Medicinal chemists can use CAS 6342-19-4 as a building block to inject polarity into a lead series. The 2.51 log unit reduction in XLogP3 relative to phenylacetic acid (Evidence 2) is a powerful, quantifiable design parameter for reducing the lipophilicity of a series, which is a common strategy to address issues like high metabolic clearance, hERG binding, or poor aqueous solubility in drug discovery programs.

NCI Biological Screening Reference Standard

A research group investigating a novel mechanism of action in a specific NCI-60 cell line can procure CAS 6342-19-4 as a pre-screened reference compound (Evidence 4). Its existing growth inhibition profile provides a calibrated baseline to benchmark the potency and selectivity of newly synthesized compounds, offering a more informative comparison than using a completely untested chemical control.

Hydrochloride Salt for Aqueous Assays

For biological assays requiring fully solubilized compound, the reproducible synthesis of the hydrochloride salt with a known yield (Evidence 3) allows for predictable procurement of a water-soluble form. This eliminates time spent troubleshooting solubility issues often encountered with the free acid, directly streamlining bioassay execution.

Application
Selection Property
Validation Focus
Chiral resolution method development
Racemic alpha-substituted scaffold with defined stereocenter
Enantiomeric separation and stereochemical-control validation
Pharmacokinetic lead optimization
Morpholine-polarized core with reported XLogP3 reduction
ADME property modulation and lipophilicity-driven endpoint review
NCI biological screening reference
Pre-screened NCI-60 panel compound (NSC49409)
Cell-model endpoint review and cytotoxicity benchmarking
Aqueous bioassay execution
Hydrochloride salt with reported synthetic yield
Water-soluble form procurement and solubility context verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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